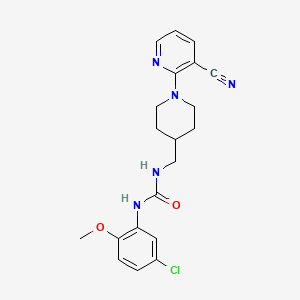

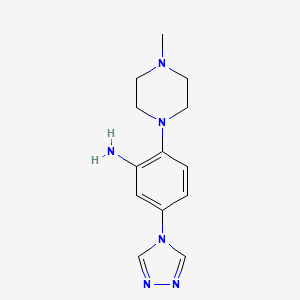

2-(4-methylpiperazin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-methylpiperazin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTA, and it is a heterocyclic compound that contains a piperazine and triazole ring.

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Ruthenium-complex catalyzed reactions utilize similar structures for selective synthesis of bioactive arylpiperazines. These reactions represent a novel approach to N-(cyclo)alkylation of aromatic amines, which are crucial for synthesizing compounds with potential biological activity (Koten, Abbenhuis, & Boersma, 1998).

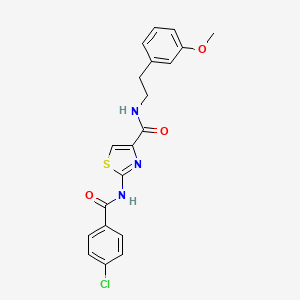

Antimicrobial and Antitubercular Agents

Compounds structurally related to 2-(4-methylpiperazin-1-yl)-5-(4H-1,2,4-triazol-4-yl)aniline have been synthesized and evaluated for their antimicrobial activities. For instance, eperezolid-like molecules demonstrated significant anti-Mycobacterium smegmatis activity, indicating potential as antimicrobial agents (Yolal et al., 2012).

Anticancer Research

New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, featuring basic lateral chains such as piperazines and anilines, have shown promising hypoxic-cytotoxic activities. These findings suggest their potential application in cancer treatment (Ortega et al., 2000).

Pharmacological Applications

Arylpiperazine derivatives have been synthesized and evaluated for their role as ligands for central nervous system (CNS) receptors, suggesting their potential in developing drugs targeting the CNS (Boschelli et al., 2001; Łażewska et al., 2019).

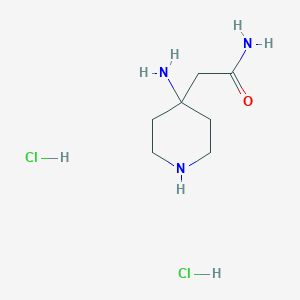

Drug Discovery and Development

The exploration of 1,3,5-triazine derivatives has highlighted their potential as innovative chemical families for 5-HT6 serotonin receptor agents. These findings offer new avenues for treating cognitive impairments (Latacz et al., 2019).

Electroluminescent Materials

Research into indazole, pyrazole, and triazole/triphenylamine-based compounds has unveiled their potential in electroluminescent properties, opening up possibilities for their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Jin et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and proteins within the body .

Mode of Action

It’s known that similar compounds can stabilize both cu+ and cu2+ ions in the reaction environment, without requiring an inert atmosphere or anhydrous conditions, while at the same time keeping the cu+ ions accessible for chemical reactions .

Biochemical Pathways

Based on its chemical structure, it may be involved in various biochemical reactions, particularly those involving copper ions .

Pharmacokinetics

Similar compounds are known to be soluble in dmso and dmf, which may influence their bioavailability .

Result of Action

Similar compounds have been used as biochemical tools for marking proteins and enzymes .

Action Environment

Similar compounds have shown promising results in various reaction environments .

Propriétés

IUPAC Name |

2-(4-methylpiperazin-1-yl)-5-(1,2,4-triazol-4-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6/c1-17-4-6-18(7-5-17)13-3-2-11(8-12(13)14)19-9-15-16-10-19/h2-3,8-10H,4-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWFMCZNOHRHRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N3C=NN=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1H-benzo[d]imidazol-5-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2974504.png)

![4-piperidin-1-ylsulfonyl-N-[4-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2974505.png)

![3-(2-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2974509.png)

![4-chloro-2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2974512.png)

![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2974523.png)